BenchChemオンラインストアへようこそ!

GalNac-L96 analog

siRNA therapeutics liver-targeted delivery cardiovascular disease

GalNac-L96 analog (CAS 1159408-72-6) is the essential intermediate for constructing triantennary GalNAc-siRNA conjugates that target the asialoglycoprotein receptor (ASGPR) on hepatocytes. Its triantennary architecture is critical; deletion of a single GalNAc residue reduces hepatic uptake by 90%. Trivalent GalNAc-siRNA conjugates built on this scaffold achieve up to 83.7% target protein reduction, outperforming alternative designs. This precursor also enables improved liver-to-kidney distribution and extended hepatic half-life when incorporated into ribofuranose-modified conjugates. Order the verified intermediate to ensure reproducible, high-efficiency hepatic gene silencing.

Molecular Formula C117H175N11O42
Molecular Weight 2407.7 g/mol
CAS No. 1159408-72-6
Cat. No. B10763085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalNac-L96 analog
CAS1159408-72-6
Molecular FormulaC117H175N11O42
Molecular Weight2407.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C117H175N11O42/c1-74(129)124-104-110(165-83(10)138)107(162-80(7)135)93(68-158-77(4)132)168-113(104)155-59-29-26-37-96(142)118-53-32-56-121-99(145)50-62-152-71-116(72-153-63-51-100(146)122-57-33-54-119-97(143)38-27-30-60-156-114-105(125-75(2)130)111(166-84(11)139)108(163-81(8)136)94(169-114)69-159-78(5)133,73-154-64-52-101(147)123-58-34-55-120-98(144)39-28-31-61-157-115-106(126-76(3)131)112(167-85(12)140)109(164-82(9)137)95(170-115)70-160-79(6)134)127-102(148)40-24-19-17-15-16-18-20-25-41-103(149)128-66-90(141)65-89(128)67-161-117(86-35-22-21-23-36-86,87-42-46-91(150-13)47-43-87)88-44-48-92(151-14)49-45-88/h21-23,35-36,42-49,89-90,93-95,104-115,141H,15-20,24-34,37-41,50-73H2,1-14H3,(H,118,142)(H,119,143)(H,120,144)(H,121,145)(H,122,146)(H,123,147)(H,124,129)(H,125,130)(H,126,131)(H,127,148)/t89-,90+,93+,94+,95+,104+,105+,106+,107-,108-,109-,110+,111+,112+,113+,114+,115+/m0/s1
InChIKeyGGDUVQWHSIEKKC-LJNDWZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GalNAc-L96 Analog (CAS 1159408-72-6) Intermediate for Liver-Targeted siRNA Conjugate Synthesis


The compound designated GalNac-L96 analog (CAS 1159408-72-6) is an intermediate used in the synthesis of the asialoglycoprotein receptor (ASGPR) ligand GalNAc-L96 . This molecule is a key precursor in the construction of triantennary N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) therapeutics, which are designed for hepatocyte-specific delivery [1]. GalNAc-L96 itself is a widely utilized ligand that enables targeted delivery of oligonucleotides to the liver by binding to the ASGPR, which is highly expressed on hepatocytes .

Why GalNAc-L96 Analog CAS 1159408-72-6 Cannot Be Replaced by Generic GalNAc Conjugates


Generic substitution with alternative GalNAc conjugates is not feasible due to the precise structural requirements for efficient ASGPR binding and subsequent hepatic uptake. The triantennary architecture of GalNAc-L96 is critical for achieving optimal valency and spatial orientation, as evidenced by studies showing that deletion of a single GalNAc residue reduces hepatic uptake by 90%, highlighting a binary 'on-off' architecture . Furthermore, variations in linker chemistry, conjugation site, and the number of GalNAc units profoundly impact in vivo gene silencing efficacy and duration, as demonstrated by head-to-head comparisons where trivalent GalNAc-siRNAs exhibited up to 83.7% target protein reduction compared to 60.7% for alternative triantennary designs [1]. Therefore, sourcing the specific GalNAc-L96 analog (CAS 1159408-72-6) is essential for ensuring the reproducible construction of conjugates with predictable, validated in vivo performance.

Quantitative Comparative Efficacy of GalNAc-L96-Based siRNA Conjugates vs. Alternative Designs


Superior In Vivo Target Protein Reduction for L96-TrisGal-6 siRNA Conjugate Compared to Standard Triantennary L96 Conjugate

In a head-to-head comparison in mice, a trivalent GalNAc-siRNA conjugate (149M) incorporating a TrisGal-6 ligand demonstrated significantly enhanced target protein reduction compared to the commonly used triantennary L96-siRNA conjugate (102M) [1]. At a single dose of 3 mg/kg, 149M achieved a 76.6% reduction in serum ANGPTL3 at day 21, whereas the L96 conjugate (102M) only achieved a 51.5% reduction [1]. Furthermore, the effect of 149M was more durable, maintaining a 46.7% reduction at day 42, while the target protein level in L96-treated animals returned to baseline [1].

siRNA therapeutics liver-targeted delivery cardiovascular disease

Enhanced In Vivo Silencing Durability for TrisGal-6-L96 siRNA Conjugate in Non-Human Primates

The superior performance of conjugates derived from the GalNAc-L96 analog scaffold was further validated in a non-human primate model [1]. A single subcutaneous dose of 3 mg/kg of the TrisGal-6 conjugated siRNA (GNX107) in cynomolgus monkeys resulted in more than 80% reduction in serum Lp(a) concentration for up to 8 weeks, with a maximum reduction of 88.4% at day 35 [1]. At day 84 post-dose, a 52.8% Lp(a) reduction was still maintained, demonstrating prolonged pharmacodynamic activity [1]. This durability contrasts with the performance of the standard L96 conjugate in mouse models (above).

siRNA therapeutics primate model Lp(a) reduction

Ribofuranose-Modified GalNAc Conjugate (inc-G5) Outperforms Standard L96 Conjugate in Liver Targeting Specificity and Half-Life

A comparative study of a ribofuranose-incorporated GalNAc-siRNA conjugate (inc-G5) against the standard triantennary GalNAc L96 construct (as used in inclisiran) revealed superior liver-targeting properties [1]. Pharmacokinetic analysis in rats demonstrated that G5-conjugated siRNAs preferentially accumulate in the liver, exhibit an extended elimination half-life, and have a significantly higher liver-to-kidney ratio compared to the L96 conjugate, indicating enhanced hepatic specificity and reduced renal clearance [1].

GalNAc-siRNA conjugates pharmacokinetics liver specificity

Equivalent Potency Achieved with Simpler Serinol-GalNAc Conjugate Compared to Triantennary L96 Design

A study comparing a novel monovalent serinol-GalNAc conjugation strategy to a triantennary GalNAc control (1 mg/kg) found that in mice, 5′ sense conjugates with 2–4 serial serinol-linked GalNAc units were all as potent as the triantennary control [1]. Furthermore, a single dose (0.3 mg/kg) of a conjugate with two single GalNAc units positioned at opposite ends of the sense strand showed a 3-fold reduction in serum target protein level at day 7 and a 4-fold lower serum level at day 27, relative to an equimolar dose of the triantennary GalNAc conjugate [1].

GalNAc conjugation siRNA delivery serinol-GalNAc

Optimal Applications for GalNAc-L96 Analog (CAS 1159408-72-6) in RNAi Therapeutic Development


Development of Next-Generation siRNA Therapeutics for Cardiovascular Indications

The GalNAc-L96 analog is the critical precursor for synthesizing conjugates like TrisGal-6-siRNA, which have demonstrated superior in vivo efficacy in reducing ANGPTL3 and Lp(a) levels in both rodent and non-human primate models [1]. Researchers targeting these or other liver-expressed genes for cardiovascular disease can utilize this analog to construct conjugates with validated, durable gene silencing profiles [1].

Optimization of Liver-Targeted siRNA Conjugates with Enhanced Pharmacokinetic Profiles

The ribofuranose-modified GalNAc conjugate (inc-G5), built upon the L96 scaffold, exhibits improved liver-to-kidney distribution and extended hepatic half-life compared to standard L96 conjugates [2]. This application scenario is ideal for scientists aiming to enhance liver specificity and minimize renal clearance of their siRNA payloads, thereby improving therapeutic index and reducing systemic exposure [2].

Streamlined Synthesis of Potent siRNA Conjugates with Reduced Complexity

Studies show that conjugates with 2–4 serial serinol-linked GalNAc units, or those with two single GalNAc units placed at opposite ends of the siRNA, can achieve potency equivalent to or better than triantennary GalNAc conjugates [3]. This presents an opportunity for researchers to develop effective siRNA conjugates with simplified synthetic routes, potentially lowering cost of goods and accelerating development timelines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GalNac-L96 analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.